N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide
Description
N-((4-(Dimethylamino)-6-(Piperidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)Cyclohexanecarboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group and at the 6-position with a piperidin-1-yl moiety. A cyclohexanecarboxamide group is attached via a methylene linker to the triazine ring.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-23(2)17-20-15(13-19-16(25)14-9-5-3-6-10-14)21-18(22-17)24-11-7-4-8-12-24/h14H,3-13H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBQVJKVHQKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino and piperidin-1-yl groups, respectively, while position 2 features a methylene-linked cyclohexanecarboxamide. Retrosynthetically, the molecule can be dissected into three key fragments:
- 1,3,5-Triazine backbone with sequential substitutions.
- Cyclohexanecarboxamide moiety for late-stage coupling.
- Methylene bridge to connect the triazine and carboxamide.
Priority is given to constructing the triazine scaffold first, followed by functionalization of the methylene spacer and carboxamide coupling.
Synthesis of the 1,3,5-Triazine Core
Cyanuric Chloride as the Starting Material
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate due to its three reactive chlorides, enabling stepwise nucleophilic substitutions.
Substitution with Dimethylamine
The first chloride at position 4 is replaced with dimethylamine under mild conditions (0–5°C, THF) to yield 4-dimethylamino-2,6-dichloro-1,3,5-triazine . This selectivity arises from the higher reactivity of the first chloride and the steric accessibility of position 4.
Piperidine Substitution at Position 6
The second chloride at position 6 undergoes substitution with piperidine in the presence of K₂CO₃ at 50°C, producing 4-dimethylamino-6-piperidin-1-yl-2-chloro-1,3,5-triazine . Anhydrous conditions are critical to prevent hydrolysis of the remaining chloride.
Functionalization of the Methylene Bridge
Nucleophilic Amination at Position 2
The remaining chloride at position 2 is displaced by a methylamine derivative. Two approaches are viable:
Carboxamide Coupling Strategies
Optimization and Challenges
Regioselectivity in Triazine Substitution
Order of substitution (dimethylamine → piperidine → methylamine) is critical to avoid steric clashes. Kinetic control at lower temperatures ensures selective monofunctionalization.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS : m/z 403.2 [M+H]⁺, consistent with the molecular formula C₂₀H₃₀N₆O.
High-Performance Liquid Chromatography (HPLC)
- Purity >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ = 254 nm).
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazine ring or the attached substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace existing groups with new ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s activity is influenced by:
- Triazine substituents: The 4-dimethylamino and 6-piperidinyl groups contribute to electronic and steric properties.
- Carboxamide group : The cyclohexane ring provides conformational flexibility, unlike rigid aromatic systems in analogs.
Comparative Analysis
Table 1: Structural and Functional Comparison
Detailed Comparisons
Substitution Patterns on the Triazine Core
- Piperidinyl vs.
- Dimethylamino vs. Benzyloxy (): The dimethylamino group in the target compound provides electron-donating effects, which may enhance binding to electrophilic pockets in ion channels, contrasting with the bulky benzyloxy group in Compound H, which could sterically hinder interactions .
Carboxamide and Linker Modifications
- Cyclohexanecarboxamide vs. Benzo[d]Thiazole () : The cyclohexane ring’s flexibility may allow adaptive binding to protein targets, whereas the planar benzo[d]thiazole in ’s compound could favor π-π stacking in hydrophobic enzyme pockets .
- Sulfonamide vs. Carboxamide () : Sulfonamide groups (as in ) often enhance metabolic stability but may reduce solubility compared to carboxamides .
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide is a complex organic compound with significant potential in various biological applications, particularly in cancer therapy. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Structural Overview
The compound features a triazinyl moiety linked to a cyclohexanecarboxamide through a methyl bridge . The presence of functional groups such as the dimethylamino group and the piperidine ring enhances its chemical reactivity and biological interactions. The structural formula can be represented as:
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Notably, it has shown potential as an inhibitor of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range. This suggests its potential utility in cancer therapies, particularly for cancers that exhibit DNA repair deficiencies.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazine and cyclohexane core | Significant PARP1 inhibition (IC50 < 10 μM) |
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Lower activity due to lack of dioxine interaction |
Antitumor Activity
A series of related compounds have been synthesized and tested for their antitumor activity. For instance, derivatives containing the triazine core have been evaluated against various cancer cell lines. One notable study demonstrated that compounds with similar structural characteristics exhibited remarkable activity against melanoma cell lines with GI(50) values as low as M .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazine derivatives has revealed that modifications to the piperidine and triazine components can significantly alter biological activity. For example, introducing different substituents on the piperidine ring has been shown to enhance binding affinity and inhibitory potency against target enzymes .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Triazine Core : The initial step involves synthesizing the triazine core through cyclization reactions.
- Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution.
- Final Coupling : The cyclohexanecarboxamide is coupled to the triazine-piperidine intermediate.
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for producing N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclohexanecarboxamide with high purity?
- Methodology : Multi-step synthesis involving precursor selection (e.g., substituted triazines and cyclohexanecarboxamide derivatives), optimized coupling conditions (e.g., nucleophilic substitution or amide bond formation), and purification via column chromatography or recrystallization. Structural confirmation requires mass spectrometry (MS) with electrospray ionization (ESI+) and NMR to verify molecular weight and proton environments .
- Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and adjust solvent systems (e.g., DMF or dichloromethane) to enhance yields.
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodology : Use tandem analytical techniques:
- MS (ESI+) : Confirm molecular ion peaks (e.g., m/z 452 [M + H]+ observed in similar triazine derivatives) .
- NMR : Analyze chemical shifts (e.g., 1.2–3.5 ppm for cyclohexane protons, 2.8–3.2 ppm for piperidinyl and dimethylamino groups) .
- HPLC : Assess purity (>95%) with reverse-phase columns and UV detection.
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent degradation via oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., overlapping proton signals) be resolved for this compound?
- Methodology :
- 2D NMR Techniques : Employ COSY and HSQC to assign ambiguous signals, particularly in crowded regions like the cyclohexane or piperidinyl groups .
- Isotopic Labeling : Synthesize - or -labeled analogs to trace specific nuclei in heterocyclic regions (e.g., triazine core) .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the triazine ring and amide group .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS, focusing on hydrogen bonding with the carboxamide moiety .
Q. How can researchers address discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodology :
- Assay Optimization : Standardize cell permeability conditions (e.g., use of efflux pump inhibitors in cellular assays) .
- Metabolite Profiling : Perform LC-MS to detect intracellular metabolites that may deactivate the compound .
- Target Engagement Studies : Use biophysical methods (SPR or ITC) to validate direct binding to the intended target .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., triazine cyclization) .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) for critical steps like amide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
